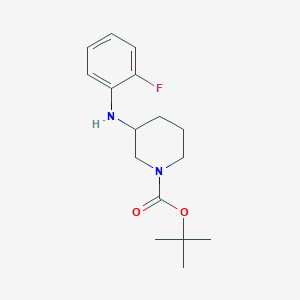

1-Boc-3-(2-fluoro-phenylamino)-piperidine

Description

Significance of Piperidine (B6355638) Derivatives as Core Structures in Chemical Synthesis

Piperidine derivatives are fundamental building blocks in drug discovery and development. nih.gov This structural motif is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govijnrd.org The synthetic versatility of the piperidine ring allows for the creation of a diverse range of molecular architectures with varied pharmacological activities. academicjournals.org Its three-dimensional structure is crucial for binding to biological targets, influencing the potency and selectivity of drug candidates. encyclopedia.pub Researchers continually develop novel synthetic methodologies to access functionalized piperidines, highlighting their unabated importance in the field. nih.gov

Strategic Importance of N-Boc Protection in Piperidine Functionalization and Chemical Synthesis

The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules. For piperidine derivatives, the tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom. The N-Boc group serves to deactivate the nucleophilic and basic nature of the piperidine nitrogen, preventing unwanted side reactions during subsequent chemical transformations on other parts of the molecule.

The utility of the Boc group lies in its stability under a variety of reaction conditions, including those that are basic or nucleophilic, while being readily removable under acidic conditions. This orthogonality allows for selective deprotection without affecting other acid-labile groups in the molecule. The introduction of the N-Boc group is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). chemicalbook.com This strategic protection is a key step in the functionalization of the piperidine scaffold, enabling the synthesis of complex substituted derivatives.

Overview of Fluorinated Amines in Advanced Chemical Synthesis

The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.gov Fluorinated amines, in particular, are of significant interest due to the unique properties conferred by the fluorine atom. The high electronegativity of fluorine can alter the basicity of the amine, which in turn can improve a molecule's metabolic stability and bioavailability. nih.gov The introduction of fluorine can also lead to more favorable interactions with biological targets, potentially increasing binding affinity and efficacy. The synthesis of fluorinated amines often involves specialized reagents and reaction conditions, and they serve as valuable building blocks in the creation of novel therapeutics. nih.gov

Properties of 1-Boc-3-(2-fluoro-phenylamino)-piperidine

The subject of this article, this compound, is a specific derivative that combines the key structural features discussed above. While extensive peer-reviewed research on this particular isomer is not abundant, its chemical properties can be inferred from available data and comparison to similar structures.

| Property | Value |

| CAS Number | 887584-70-5 |

| Molecular Formula | C₁₆H₂₃FN₂O₂ |

| Molecular Weight | 294.36 g/mol |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is limited, common synthetic routes for analogous N-aryl piperidine derivatives provide a likely pathway for its preparation. Two prevalent methods for the formation of the C-N bond between the piperidine and the fluorophenyl group are Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination: This method would involve the reaction of 1-Boc-3-piperidone with 2-fluoroaniline (B146934) in the presence of a reducing agent. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to yield the final secondary amine product. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. wikipedia.orglibretexts.orgacsgcipr.org In this approach, 1-Boc-3-aminopiperidine would be coupled with a 2-fluoro-substituted aryl halide (e.g., 1-bromo-2-fluorobenzene (B92463) or 1-chloro-2-fluorobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

Potential Applications in Research

Based on the pharmacological activities of structurally related piperidine derivatives, this compound is a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. The piperidine scaffold is a common feature in molecules targeting the central nervous system, and the presence of the fluorophenyl group can enhance properties such as metabolic stability and receptor binding affinity. encyclopedia.pub

Derivatives of fluorophenylamino-piperidines are explored in various areas of drug discovery, including but not limited to:

Anticancer agents: Many piperidine-containing compounds exhibit cytotoxic activity against cancer cell lines. dut.ac.za

Antimicrobial agents: The piperidine nucleus is found in various compounds with antibacterial and antifungal properties. academicjournals.orgresearchgate.net

CNS disorders: The structural features of this compound make it a candidate for the development of agents targeting neurological and psychiatric conditions. ijnrd.org

The N-Boc protecting group allows for further synthetic modifications, making this compound a versatile building block for creating libraries of compounds for pharmacological screening.

Structure

2D Structure

3D Structure

Properties

CAS No. |

887584-70-5 |

|---|---|

Molecular Formula |

C16H23FN2O2 |

Molecular Weight |

294.36 g/mol |

IUPAC Name |

tert-butyl 3-(2-fluoroanilino)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-6-7-12(11-19)18-14-9-5-4-8-13(14)17/h4-5,8-9,12,18H,6-7,10-11H2,1-3H3 |

InChI Key |

WWXGQTXEDKCAQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Boc 3 2 Fluoro Phenylamino Piperidine and Analogous Fluorinated Piperidine Derivatives

Retrosynthetic Analysis and Key Precursor Synthesis

Synthesis of Boc-Protected Piperidine (B6355638) Building Blocks (e.g., N-Boc-3-piperidone, 1-Boc-3-hydroxypiperidine)

The preparation of Boc-protected piperidine building blocks such as N-Boc-3-piperidone and 1-Boc-3-hydroxypiperidine is fundamental for the subsequent introduction of the arylamine.

N-Boc-3-piperidone is a versatile intermediate that can be synthesized through several routes. researchgate.net One common method involves the oxidation of 1-Boc-3-hydroxypiperidine. google.com Various oxidizing agents can be employed, including a mixture of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride (Swern oxidation). ajchem-a.com Another approach starts from 3-hydroxypyridine. The process involves reduction of the pyridine (B92270) ring, protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, and subsequent oxidation of the hydroxyl group to the ketone. google.comchim.it

1-Boc-3-hydroxypiperidine serves as a precursor to N-Boc-3-piperidone and can also be used directly in certain coupling reactions. It is commonly prepared by the reduction of N-Boc-3-piperidone. chemicalbook.com This reduction can be achieved using various reducing agents, such as sodium borohydride. google.com Furthermore, enantiomerically pure forms, like (S)-1-Boc-3-hydroxypiperidine, are valuable chiral building blocks in pharmaceutical synthesis and can be obtained through asymmetric reduction of N-Boc-3-piperidone using biocatalytic methods with ketoreductase enzymes or by chemical resolution of the racemic mixture. chemicalbook.compurdue.edu

| Precursor | Starting Material | Key Reagents | Typical Synthesis Method |

| N-Boc-3-piperidone | 1-Boc-3-hydroxypiperidine | DMSO, Oxalyl Chloride | Swern Oxidation |

| N-Boc-3-piperidone | 3-Hydroxypyridine | NaBH₄, (Boc)₂O, Oxidant | Reduction, Protection, Oxidation |

| 1-Boc-3-hydroxypiperidine | N-Boc-3-piperidone | Sodium Borohydride | Carbonyl Reduction |

| (S)-1-Boc-3-hydroxypiperidine | N-Boc-3-piperidone | Ketoreductase Enzymes | Asymmetric Biocatalytic Reduction |

Preparation of Fluoroaniline Derivatives for Amination

2-Fluoroaniline (B146934) is the key arylamine component required for the synthesis. It is an important intermediate in the production of various fluorine-containing pharmaceuticals and dyes. researchgate.net The most common industrial synthesis of 2-fluoroaniline involves the catalytic hydrogenation of ortho-fluoronitrobenzene. This method is efficient and can achieve high conversion rates with minimal defluorination byproducts when using specific catalysts, such as platinum supported on alumina (B75360) (Al₂O₃), often modified with other metals like palladium, tin, or zinc. researchgate.net The process typically involves passing a vapor mixture of ortho-fluoronitrobenzene and hydrogen over a fixed-bed catalyst at elevated temperatures. researchgate.net

| Product | Starting Material | Catalyst | Reaction Type |

| 2-Fluoroaniline | o-Fluoronitrobenzene | Pt/Al₂O₃ (often with promoters) | Catalytic Hydrogenation |

Carbon-Nitrogen Bond Formation Strategies for Arylamine Introduction

The central step in the synthesis of 1-Boc-3-(2-fluoro-phenylamino)-piperidine is the formation of the C-N bond between the piperidine ring and the 2-fluoroaniline. Several modern synthetic strategies can be employed for this transformation.

Reductive Amination Protocols

Reductive amination is a powerful and direct method for forming C-N bonds. This approach involves the reaction of a ketone, N-Boc-3-piperidone, with 2-fluoroaniline to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the ketone starting material. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). The choice of solvent is often a chlorinated hydrocarbon like dichloromethane (B109758) (CH₂) or 1,2-dichloroethane (B1671644) (DCE). This method is widely used for synthesizing N-substituted piperidines from piperidone precursors. researchgate.netgoogle.com

| Reactant 1 | Reactant 2 | Reducing Agent | Typical Solvent |

| N-Boc-3-piperidone | 2-Fluoroaniline | Sodium Triacetoxyborohydride | Dichloromethane |

| N-Boc-3-piperidone | 2-Fluoroaniline | Sodium Cyanoborohydride | Methanol (B129727) |

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Type Couplings)

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of amines with aryl halides or triflates. To synthesize this compound via this method, a precursor such as 1-Boc-3-aminopiperidine would be coupled with an activated 2-fluorophenyl electrophile like 1-bromo-2-fluorobenzene (B92463) or 1-iodo-2-fluorobenzene.

Alternatively, the roles can be reversed, coupling 2-fluoroaniline with a piperidine electrophile. This would require a starting material like 1-Boc-3-hydroxypiperidine to be converted into a good leaving group, such as a triflate (OTf) or a halide (e.g., Br, I). The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand (e.g., BINAP, XPhos, RuPhos) is critical for reaction efficiency and can depend on the specific substrates used. rsc.orgresearchgate.net

| Piperidine Precursor | Aryl Precursor | Catalyst/Ligand System | Base |

| 1-Boc-3-aminopiperidine | 1-Bromo-2-fluorobenzene | Pd₂(dba)₃ / XPhos | NaOt-Bu or Cs₂CO₃ |

| 1-Boc-3-triflyloxypiperidine | 2-Fluoroaniline | Pd(OAc)₂ / BINAP | K₃PO₄ or Cs₂CO₃ |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SₙAr) is another potential strategy for forming the aryl-amine bond. This reaction typically requires an aromatic ring that is activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a leaving group, usually a halogen. nih.gov

For the synthesis of the target compound, a direct SₙAr reaction between 1-Boc-3-aminopiperidine and 1,2-difluorobenzene (B135520) could be envisioned. In this scenario, the amine acts as the nucleophile, displacing one of the fluorine atoms. The fluorine atom itself helps to activate the ring towards nucleophilic attack. The reaction is typically performed at elevated temperatures in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the HF generated. mdpi.com The success of this approach is highly dependent on the electronic properties of the fluoroaromatic substrate. nih.gov

| Nucleophile | Electrophile | Base | Typical Solvent |

| 1-Boc-3-aminopiperidine | 1,2-Difluorobenzene | Potassium Carbonate (K₂CO₃) | DMSO or DMF |

| 1-Boc-3-aminopiperidine | 1-Fluoro-2-nitrobenzene | Diisopropylethylamine (DIPEA) | Acetonitrile |

Stereoselective Synthetic Approaches to Piperidine Derivatives

The control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers often exhibit distinct pharmacological profiles. The development of stereoselective methods for the synthesis of substituted piperidines has therefore been a major focus of research.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. nih.govnih.gov Enzymes, such as ketoreductases (KREDs), are particularly effective for the asymmetric reduction of prochiral ketones to chiral alcohols, which are versatile intermediates in the synthesis of substituted piperidines. derpharmachemica.com For instance, the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine, a key precursor for various therapeutic agents, has been successfully achieved using baker's yeast, isolated ketoreductase enzymes, and whole microbial cells. derpharmachemica.com

The reduction of N-1-Boc-3-piperidone using a ketoreductase (KRED) can yield the corresponding (S)-alcohol with high enantiomeric excess (ee). derpharmachemica.com This enzymatic approach provides a greener and more efficient alternative to traditional chemical methods that often require harsh conditions and chiral resolving agents. derpharmachemica.com The application of biocatalytic cascades, combining enzymes like transaminases (TAs) and imine reductases (IREDs), has also been explored for the synthesis of chiral piperidines from acyclic precursors or tetrahydropyridines. nih.govnih.gov

Table 1: Examples of Biocatalytic Reductions in the Synthesis of Chiral Piperidine Precursors

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| N-1-Boc-3-piperidone | Ketoreductase (KRED 110) | (S)-1-Boc-3-hydroxypiperidine | >99% | derpharmachemica.com |

| N-1-Boc-3-piperidone | Baker's Yeast | (S)-1-Boc-3-hydroxypiperidine | 98% | derpharmachemica.com |

| N-Substituted Tetrahydropyridines | Amine Oxidase/Ene Imine Reductase Cascade | Chiral 3- and 3,4-substituted piperidines | High ee | nih.gov |

The use of chiral catalysts and auxiliaries provides another robust strategy for the stereoselective synthesis of piperidine derivatives. researchgate.netcdnsciencepub.com Chiral auxiliaries, which are temporarily incorporated into the reacting molecule, can direct the stereochemical outcome of a reaction and are subsequently removed. For example, carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been employed in domino Mannich-Michael reactions to produce chiral dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com These intermediates can be further elaborated to access a variety of substituted piperidines. researchgate.netcdnsciencepub.com

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov Organocatalysis, employing small organic molecules as catalysts, has been successfully applied to the asymmetric synthesis of piperidine alkaloids. researchgate.net For instance, proline-based catalysts can facilitate enantioselective Mannich reactions, while cinchona alkaloids have been used to catalyze aza-Michael reactions to afford chiral piperidines in high yields and enantioselectivities. researchgate.net Furthermore, chiral copper catalysts have been developed for the enantioselective δ-C-H cyanation of acyclic amines, providing a novel route to chiral piperidines. nih.gov

Functionalization and Modification of Pre-existing Piperidine Ring Systems

The direct functionalization of a pre-formed piperidine ring is an attractive and atom-economical approach to introduce structural diversity. researchgate.net This strategy avoids the de novo construction of the ring for each new analogue.

The incorporation of fluorine into piperidine rings can significantly impact their biological properties. scientificupdate.com A common strategy for accessing fluorinated piperidines is the hydrogenation of the corresponding fluoropyridines. nih.govacs.org Palladium-catalyzed hydrogenation has been shown to be an effective and robust method for the cis-selective reduction of fluoropyridines, tolerating a range of functional groups. acs.org This approach allows for the synthesis of various (multi)fluorinated piperidines from readily available starting materials. acs.orgnih.gov

Another method involves the electrophilic fluorination of enol ethers derived from piperidinones. For example, the synthesis of a fluoro-ketone precursor for syn-3-fluoro-4-aminopiperidine was achieved by treating the corresponding TMS-silyl enol ether with an electrophilic fluorine source like Selectfluor. scientificupdate.com

Table 2: Methods for the Introduction of Fluorine into Piperidine Rings

| Starting Material | Reagent/Catalyst | Method | Product | Reference |

| Fluoropyridines | Pd/C, H₂ | Heterogeneous Hydrogenation | (Multi)fluorinated piperidines | acs.org |

| Fluoropyridines | Rhodium(I) complex, Pinacol borane | Dearomatization-Hydrogenation | all-cis-(Multi)fluorinated piperidines | nih.govnih.gov |

| N-Boc-3-piperidone | LHMDS, TMSCl, then Selectfluor | Electrophilic Fluorination of Silyl Enol Ether | N-Boc-3-fluoro-3-piperidinone | scientificupdate.com |

Substituted piperidines can undergo a variety of chemical transformations to introduce further complexity. nih.gov Site-selective C-H functionalization is a powerful strategy for the direct modification of the piperidine core. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce arylacetate groups at the C2 and C4 positions of the piperidine ring, with the regioselectivity being controlled by the choice of catalyst and the nitrogen protecting group. nih.gov

Furthermore, photoredox catalysis has enabled the diastereoselective α-amino C-H arylation of piperidines. nih.gov This method allows for the introduction of various aryl groups at the position adjacent to the nitrogen atom with high diastereoselectivity. nih.gov

Utility of Multicomponent Reactions in Piperidine Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and convergent approach to complex molecules like substituted piperidines. taylorfrancis.comresearchgate.nettandfonline.com These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. taylorfrancis.com

A variety of catalysts have been employed to promote the multicomponent synthesis of piperidines, including Lewis acids, organocatalysts, and even biocatalysts. taylorfrancis.comtandfonline.comrsc.org For example, a one-pot, three-component reaction between aromatic aldehydes, amines, and β-ketoesters can be catalyzed by ZrOCl₂·8H₂O or tetrabutylammonium (B224687) tribromide (TBATB) to afford highly functionalized piperidine derivatives. taylorfrancis.com More recently, the first biocatalytic multicomponent reaction for the synthesis of piperidines has been developed, utilizing an immobilized lipase (B570770) (Candida antarctica lipase B) to catalyze the reaction between benzaldehyde, aniline, and an acetoacetate (B1235776) ester. rsc.org This enzymatic approach provides a sustainable and environmentally friendly method for the synthesis of these important heterocycles. rsc.org

Table 3: Examples of Multicomponent Reactions for the Synthesis of Piperidine Derivatives

| Reactants | Catalyst | Key Features | Reference |

| Aromatic aldehydes, anilines, alkyl acetoacetates | ZrOCl₂·8H₂O | One-pot, three-component, aqua-compatible | taylorfrancis.com |

| Aromatic aldehydes, amines, acetoacetic esters | Tetrabutylammonium tribromide (TBATB) | One-pot, multicomponent | taylorfrancis.com |

| Benzaldehyde, aniline, acetoacetate ester | Immobilized Candida antarctica lipase B (CALB) | First biocatalytic MCR for piperidines, reusable catalyst | rsc.org |

| Dimethyl malonate, formaldehyde (B43269) O-benzyl oxime | Yb(OTf)₃/AgOTf | Cocatalyzed, synthesis of piperidone tricarboxylate | tandfonline.com |

Chemical Transformations and Derivatization Strategies of 1 Boc 3 2 Fluoro Phenylamino Piperidine

Selective Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.gov The deprotection of the N-Boc group in 1-Boc-3-(2-fluoro-phenylamino)-piperidine is a critical step to enable further functionalization at the piperidine (B6355638) nitrogen.

Standard deprotection protocols typically involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate. rsc.orgfishersci.co.uk The mechanism of acid-catalyzed Boc deprotection proceeds through the protonation of the carbonyl oxygen, followed by the fragmentation of the carbamate (B1207046) into a stable tertiary carbocation (which forms isobutene), carbon dioxide, and the free amine. total-synthesis.com

While effective, these strongly acidic conditions may not be suitable for substrates containing other acid-sensitive functional groups. acsgcipr.org Consequently, milder and more selective methods for N-Boc deprotection have been developed. These include the use of reagents like oxalyl chloride in methanol (B129727), which can effect deprotection at room temperature. rsc.orgnih.gov Other reported methods include the use of aqueous phosphoric acid, metal catalysts, and thermolytic cleavage at high temperatures. nih.govsemanticscholar.org The choice of deprotection agent and conditions is crucial for achieving high yields and avoiding unwanted side reactions.

Table 1: Common Reagents for N-Boc Deprotection

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, room temp | Low (can cleave other acid-labile groups) | rsc.orgacsgcipr.org |

| Hydrogen chloride (HCl) | Dioxane, Ethyl Acetate, or Methanol, room temp | Moderate | nih.gov |

| Oxalyl chloride | Methanol, room temp | High (tolerates many functional groups) | rsc.orgnih.gov |

| Phosphoric acid | Aqueous THF | Moderate | semanticscholar.org |

This table is generated based on data from the text and is for illustrative purposes.

Post-Synthetic Modifications of the Piperidine Core

Following the removal of the N-Boc group, the piperidine core becomes amenable to a range of synthetic modifications at both the nitrogen and carbon atoms.

Reactions at the Piperidine Nitrogen (Post-Deprotection)

Once deprotected, the secondary amine of the piperidine ring becomes a nucleophilic center, allowing for a variety of functionalization reactions. Common transformations include:

N-Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides in the presence of a base. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. nih.gov

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or acid anhydrides to form amides. This is a common strategy to introduce a wide array of functional groups.

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through methods such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst.

These modifications are fundamental in medicinal chemistry for modulating the pharmacological properties of piperidine-containing compounds.

Functionalization at Carbon Centers of the Piperidine Ring

Direct functionalization of the carbon-hydrogen (C-H) bonds of the piperidine ring is a more challenging but powerful strategy for derivatization. nih.gov The reactivity of the C-H bonds is influenced by the nitrogen atom within the ring. The C2 position is electronically favored for functionalization due to the stabilizing effect of the nitrogen on any developing positive charge. nih.gov Conversely, the C3 position is deactivated by the inductive effect of the nitrogen. nih.gov

Despite these challenges, methods for the selective functionalization at C2, C3, and C4 have been developed. For instance, directed lithiation of N-Boc protected piperidines, followed by reaction with an electrophile, can achieve functionalization at the C2 position. researchgate.net Remote functionalization at the C3 and C4 positions is less common but can be achieved through catalyst-controlled C-H functionalization reactions, for example, using rhodium-catalyzed carbene insertions. nih.gov An indirect approach for C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring opening. nih.gov

Transformations Involving the Fluorophenylamino Moiety

The fluorophenylamino portion of the molecule offers additional sites for chemical modification, both on the aromatic ring and at the secondary amino group.

Chemical Reactions at the Fluorinated Aromatic Ring

The fluorine atom on the aromatic ring influences its reactivity. Fluorine is an ortho-, para-directing deactivator for electrophilic aromatic substitution. However, the strong electron-withdrawing nature of fluorine also makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the fluorine atom. The viability of SNAr reactions would depend on the presence of a suitable leaving group and a strong nucleophile.

Additionally, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to functionalize the aromatic ring, although this would likely require prior conversion of a C-H or C-F bond to a more reactive functional group (e.g., a halide or triflate).

Modifications of the Secondary Amino Group

The secondary amino group linking the piperidine and fluorophenyl rings can also be a target for derivatization. Similar to the piperidine nitrogen post-deprotection, this secondary amine can undergo:

N-Alkylation: Introduction of a second alkyl group to form a tertiary amine.

N-Acylation: Formation of an amide by reaction with an acylating agent.

These modifications can significantly alter the electronic and steric properties of the molecule, impacting its biological activity. It is important to consider the relative nucleophilicity of the secondary amine versus the piperidine nitrogen (if deprotected) to achieve selective functionalization.

Spectroscopic and Advanced Structural Elucidation Techniques for 1 Boc 3 2 Fluoro Phenylamino Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a comprehensive analysis of 1-Boc-3-(2-fluoro-phenylamino)-piperidine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments is utilized.

It is important to note that the following spectral data are predicted values based on established principles of NMR spectroscopy and data from analogous structures, as specific experimental data for this compound is not widely available in published literature.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns are expected for the protons of the piperidine (B6355638) ring, the 2-fluorophenyl group, and the tert-butoxycarbonyl (Boc) protecting group. The aromatic protons of the 2-fluorophenyl group would appear in the downfield region (typically δ 6.5-7.5 ppm), with their multiplicity and coupling constants influenced by both proton-proton and proton-fluorine couplings. The protons on the piperidine ring would exhibit complex multiplets in the aliphatic region (δ 1.5-4.0 ppm) due to diastereotopicity and restricted conformational mobility. The nine protons of the Boc group are expected to produce a characteristic sharp singlet at approximately δ 1.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Boc-CH₃ | 1.45 | s |

| Piperidine-H (axial/equatorial) | 1.60 - 2.20 | m |

| Piperidine-H (axial/equatorial) | 2.80 - 4.20 | m |

| Piperidine-CH-NH | 3.80 - 4.00 | m |

| NH | 4.50 - 4.70 | br s |

Note: s = singlet, br s = broad singlet, m = multiplet. Predicted values are for a typical deuterated solvent like CDCl₃.

Carbon (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct signals for the Boc group carbons (the quaternary carbon around δ 80 ppm and the methyl carbons around δ 28 ppm), the piperidine ring carbons (in the δ 25-55 ppm range), and the aromatic carbons of the 2-fluorophenyl group (δ 110-160 ppm). The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JC-F), appearing as a doublet, which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Boc-CH₃ | 28.4 |

| Piperidine-C | 25.0 - 32.0 |

| Piperidine-CH-NH | 50.0 - 55.0 |

| Piperidine-CH₂-N(Boc) | 40.0 - 45.0 |

| Boc-C(quaternary) | 79.5 |

| Aromatic-C | 114.0 - 125.0 |

| Aromatic-C-N | 135.0 - 140.0 |

| Aromatic-C-F | 150.0 - 155.0 (d, ¹JC-F ≈ 245 Hz) |

Note: d = doublet. Predicted values are for a typical deuterated solvent like CDCl₃.

While less common, Nitrogen (¹⁵N) NMR can provide valuable information about the electronic environment of the nitrogen atoms. For this compound, two distinct ¹⁵N signals would be expected. The nitrogen of the Boc-protected piperidine ring would appear at a chemical shift characteristic of a carbamate (B1207046), while the nitrogen of the phenylamino (B1219803) group would have a different chemical shift, influenced by its aromatic attachment and potential hydrogen bonding.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate directly bonded proton and carbon atoms, confirming the assignment of the piperidine and aromatic CH groups.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the piperidine ring, the phenylamino group, and the Boc group. For instance, correlations from the NH proton to the aromatic carbons and the piperidine C3 carbon would confirm the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This technique can help determine the stereochemistry of the piperidine ring, such as the relative orientation (axial or equatorial) of the 2-fluoro-phenylamino substituent.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry (HRMS), LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This allows for the unambiguous confirmation of its molecular formula, C₁₆H₂₃FN₂O₂, by comparing the experimentally measured mass to the calculated exact mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is useful for assessing the purity of the compound and for analyzing its fragmentation behavior. Under typical electrospray ionization (ESI) conditions, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 295.1816.

The fragmentation pattern in MS/MS analysis would likely involve the loss of the Boc group or parts of it, such as the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). Fragmentation of the piperidine ring and cleavage of the C-N bond connecting the ring to the phenylamino group would also produce characteristic fragment ions, providing further structural confirmation.

Table 3: Predicted HRMS Data and Key MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₂₄FN₂O₂⁺ | 295.1816 | Protonated Molecular Ion |

| [M-C₄H₈+H]⁺ | C₁₂H₁₆FN₂O₂⁺ | 239.1190 | Loss of isobutylene |

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide definitive information on:

Bond lengths and angles: Precise measurement of all bond lengths and angles within the molecule.

Conformation: The absolute conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of its substituents in the crystal lattice.

Stereochemistry: Unambiguous determination of the relative stereochemistry if chiral centers are present.

Intermolecular interactions: Identification of any hydrogen bonding or other non-covalent interactions that dictate the crystal packing.

This technique would provide an experimentally determined solid-state structure that can be compared with the solution-state conformation inferred from NMR studies, offering a complete picture of the molecule's structural characteristics.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable tools in the synthesis and quality control of pharmaceutical intermediates like this compound. These methods are crucial for both the purification of the compound from reaction mixtures and the accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) and conventional silica (B1680970) gel column chromatography are two of the most prominent techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For purity assessment of this compound and related N-Boc protected aminopiperidines, reversed-phase HPLC is a common and effective method. In this approach, a non-polar stationary phase is used with a polar mobile phase.

While specific HPLC parameters for this compound are not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as benzoyl-3-aminopiperidine, provide a strong reference for establishing analytical protocols. For instance, a typical setup would involve a C18 column, which is a versatile stationary phase suitable for a wide range of organic molecules.

The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate (B84403) solution) and an organic solvent such as methanol (B129727) or acetonitrile. The gradient or isocratic elution profile, flow rate, and column temperature are optimized to achieve the best separation of the main compound from any impurities or byproducts. Detection is commonly performed using an ultraviolet (UV) detector, as the phenylamino moiety in the target molecule allows for UV absorbance.

For the analysis of potential stereoisomers, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) to separate enantiomers. For analogous compounds, chiral columns have been successfully used with mobile phases consisting of a buffer and a small amount of an alcohol like isopropanol (B130326) to achieve separation of the different stereoisomers.

Table 1: Illustrative HPLC Conditions for Analysis of Related Aminopiperidine Derivatives

| Parameter | Condition 1: Purity Assessment | Condition 2: Chiral Separation |

|---|---|---|

| Stationary Phase | C18 Column | Chiral Column (e.g., CHIRAL-AGP) |

| Mobile Phase | 0.01M Phosphate Buffer : Methanol (90:10 v/v) | 0.015M Phosphate Buffer : Isopropanol (99:1 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 20 µL | 20 µL |

Note: These conditions are based on methods developed for analogous compounds and serve as a representative example.

Silica gel column chromatography is a fundamental and widely used preparative technique for the purification of synthetic compounds. orgsyn.org It is particularly effective for separating the desired product from starting materials, reagents, and byproducts after a chemical reaction. The principle of this technique is based on the differential adsorption of the components of a mixture onto the polar silica gel stationary phase.

For the purification of this compound, a mobile phase of low to moderate polarity is typically employed. A common choice is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. The separation is achieved by passing this solvent mixture through a column packed with silica gel onto which the crude reaction mixture has been loaded.

The elution of the compounds from the column is dependent on their polarity. Less polar compounds have a weaker interaction with the silica gel and therefore elute faster, while more polar compounds are retained longer on the column. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), compounds with different polarities can be effectively separated and collected in different fractions. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). orgsyn.org

Table 2: Representative Silica Gel Column Chromatography Parameters for Purification of N-Boc-3-arylpiperidines

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., starting from 0% and increasing to 30% Ethyl Acetate) |

| Column Dimensions | Dependent on the scale of the purification (e.g., 4 cm width, 12 cm height for gram-scale) |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

| Post-Purification | Fractions containing the pure compound are combined and the solvent is removed by rotary evaporation. |

Note: The specific gradient and solvent system may be optimized based on the polarity of the impurities present in the crude mixture.

Computational and Theoretical Studies on 1 Boc 3 2 Fluoro Phenylamino Piperidine and Analogues

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular modeling and docking simulations are powerful tools to investigate how ligands such as 1-Boc-3-(2-fluoro-phenylamino)-piperidine interact with biological targets, typically proteins like receptors or enzymes. While specific docking studies on this exact compound are not extensively published, insights can be drawn from studies on analogous N-aryl piperidine (B6355638) structures. These studies help in understanding the key intermolecular interactions that govern the binding affinity and selectivity of this class of compounds. wu.ac.thnih.gov

Docking simulations for analogues of this compound typically reveal the importance of several types of interactions:

Hydrogen Bonding: The secondary amine linker is a potential hydrogen bond donor, while the fluorine atom and the carbonyl oxygen of the Boc group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring and the tert-butyl group of the Boc moiety can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

Pi-Stacking: The 2-fluorophenyl group can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atom, depending on the electrostatic environment of the binding site, could also participate in halogen bonding.

A hypothetical binding mode for this compound within a generic kinase inhibitor binding site is presented below, illustrating these potential interactions.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue in Protein |

| Hydrogen Bond (Donor) | Secondary Amine (-NH-) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O), Fluorine (-F) | Lysine, Arginine, Serine, Threonine |

| Hydrophobic | Phenyl Ring, Boc Group | Leucine, Isoleucine, Valine, Alanine |

| Pi-Stacking | 2-Fluorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

The presence and orientation of the 2-fluoro substituent on the phenyl ring can significantly influence the binding profile. Its electron-withdrawing nature can modulate the electronics of the aromatic system, affecting pi-stacking and other electronic interactions. Furthermore, its steric bulk can dictate the preferred orientation of the phenylamino (B1219803) group within the binding pocket to avoid unfavorable clashes. nih.gov

Conformational Analysis and Energy Landscape Exploration

The piperidine ring typically adopts a chair conformation to minimize steric strain. For a 3-substituted piperidine, the substituent can exist in either an axial or an equatorial position. In the case of N-Boc protected piperidines, the bulky tert-butoxycarbonyl (Boc) group introduces significant steric hindrance. This often leads to a conformational equilibrium that can be influenced by other substituents on the ring. rsc.org Studies on related N-Boc-piperidines suggest that to avoid unfavorable steric interactions with the Boc group, substituents at other positions might adopt specific orientations. rsc.org

For this compound, the piperidine ring is expected to exist predominantly in a chair conformation. The large 2-fluoro-phenylamino group at the 3-position would generally be expected to favor the equatorial position to minimize 1,3-diaxial interactions. However, the presence of the N-Boc group can complicate this, as it can have its own conformational preferences and steric demands. researchgate.netresearchgate.net

The rotation around the C-N bond of the carbamate (B1207046) and the C-N bond of the phenylamine linker also contributes to the molecule's conformational landscape. The energy barriers for these rotations determine the accessibility of different conformers at physiological temperatures. Variable temperature NMR studies on similar N-Boc protected systems have shown that the rotation of the Boc group can be slow on the NMR timescale at lower temperatures. researchgate.net

A simplified representation of the low-energy conformers is shown below, highlighting the equatorial and axial placement of the substituent.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Steric Interactions |

| A | Equatorial | 0 (Reference) | Minimized 1,3-diaxial interactions |

| B | Axial | > 1.5 | 1,3-diaxial interactions with axial hydrogens |

Computational studies using methods like Density Functional Theory (DFT) can provide a more detailed picture of the energy landscape, identifying all stable conformers and the transition states connecting them.

Quantum Chemical Investigations of Molecular Geometry and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to obtain precise information about the molecular geometry (bond lengths, bond angles, and dihedral angles) and electronic properties of molecules like this compound. researchgate.net

Calculations on analogous molecules provide expected values for key geometric parameters. For instance, the C-F bond length in the fluorophenyl group is anticipated to be around 1.35 Å. The geometry of the piperidine ring will likely deviate slightly from a perfect chair due to the substituents.

Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO) are crucial for understanding the molecule's reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP): The MEP map would likely show negative potential (red/yellow) around the fluorine atom and the carbonyl oxygen of the Boc group, indicating regions susceptible to electrophilic attack or favorable for hydrogen bond acceptance. The amine hydrogen would exhibit a positive potential (blue), highlighting its hydrogen bond donor capability.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is often localized on the electron-rich phenylamino moiety, suggesting this is a likely site for oxidation. The LUMO may be distributed over the aromatic ring and the carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

| Property | Predicted Characteristic | Implication |

| HOMO Energy | High | Susceptible to electrophilic attack/oxidation |

| LUMO Energy | Low | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability |

| Dipole Moment | Non-zero | Molecule is polar |

Theoretical Analysis of Molecular Structure and Reactivity

The theoretical analysis of this compound's structure provides a basis for predicting its chemical reactivity. The presence of various functional groups—the Boc-protected amine, the secondary amine linker, and the fluorinated aromatic ring—offers several potential sites for chemical modification.

The Boc group is a well-known protecting group that is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free piperidine nitrogen. This is a common synthetic step to allow for further functionalization at this position.

The secondary amine is nucleophilic and can undergo reactions such as alkylation, acylation, or arylation, provided the steric hindrance is not prohibitive. Its reactivity will be influenced by the electronic effects of the attached piperidine and fluorophenyl groups.

The 2-fluorophenyl group can potentially undergo nucleophilic aromatic substitution, although the fluorine atom is generally a poor leaving group unless activated by other substituents on the ring. The electronic nature of the ring can also influence its susceptibility to electrophilic aromatic substitution, with the fluorine and amino groups directing incoming electrophiles to specific positions.

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions or local softness indices, can provide more quantitative predictions about the most reactive sites within the molecule for both nucleophilic and electrophilic attack.

1 Boc 3 2 Fluoro Phenylamino Piperidine As a Versatile Synthetic Building Block

Incorporation into Complex Polycyclic and Heterocyclic Systems

The 1-Boc-3-(2-fluoro-phenylamino)-piperidine scaffold is well-suited for elaboration into complex polycyclic and heterocyclic systems. The secondary amine provides a reactive handle for intramolecular cyclization reactions. For instance, following deprotection of the Boc group, the piperidine (B6355638) nitrogen can participate in reactions to form fused or bridged ring systems. The phenylamino (B1219803) nitrogen can also be engaged in cyclization cascades, potentially leading to the formation of novel heterocyclic cores.

The presence of the 2-fluoro-substituted phenyl ring offers opportunities for transition-metal-catalyzed cross-coupling reactions. Synthetic strategies could involve intramolecular C-H activation or directed metalation to forge new carbon-carbon or carbon-heteroatom bonds, thereby constructing intricate polycyclic architectures. The principles for such transformations have been demonstrated with similar building blocks, where piperidine-containing structures are elaborated into more complex frameworks for various applications.

Role as a Precursor for Advanced Chemical Probes and Intermediates

As a synthetic intermediate, this compound serves as a precursor for molecules with potential biological activity. The Boc protecting group is readily removable under acidic conditions, unmasking the piperidine nitrogen for further functionalization. This allows for the introduction of pharmacophoric groups or linker moieties for the development of chemical probes. nih.gov

The core structure is analogous to moieties found in precursors for various centrally active agents. For example, related 4-anilinopiperidine derivatives are key intermediates in the synthesis of certain classes of opioids. wikipedia.orgfederalregister.gov By analogy, this 3-(2-fluoro-phenylamino)-piperidine derivative could be utilized in the synthesis of novel therapeutic agents or research tools targeting a range of biological systems. The fluorine atom can enhance metabolic stability and binding affinity to target proteins, a common strategy in modern drug design.

Table 2: Potential Synthetic Transformations

| Reaction Type | Reagents/Conditions | Potential Product Class |

|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA) or HCl | 3-(2-fluoro-phenylamino)-piperidine salts |

| N-Alkylation/Arylation | Alkyl/Aryl halides, base | N-substituted piperidine derivatives |

| Acylation | Acid chlorides/anhydrides, base | N-acylpiperidine derivatives |

Development of Diverse Chemical Libraries utilizing the Piperidine Scaffold

The structure of this compound is ideally suited for the generation of diverse chemical libraries for high-throughput screening. nih.gov The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

Using this compound as a starting point, combinatorial chemistry approaches can be employed to create a large number of distinct molecules. The secondary amine of the 2-fluoro-phenylamino group and the piperidine nitrogen (after deprotection) represent two points of diversification. By reacting these sites with a variety of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes for reductive amination), a library of compounds with diverse substituents can be rapidly assembled. Such libraries are invaluable tools for discovering new hit compounds in drug discovery campaigns and for developing novel chemical probes to investigate biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.